{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Overview
Description
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms, making it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets and exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Oxadiazole derivatives have been found to exhibit various biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties . These activities suggest that oxadiazole derivatives may affect multiple biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment of the Ethylamine Group: The oxadiazole ring is then reacted with an ethylamine derivative to introduce the ethylamine moiety. This step often requires the use of coupling agents and may be carried out under basic conditions.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring, forming corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted ethylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring, known for its biological activity, makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is studied for its potential therapeutic applications. Compounds containing oxadiazole rings have shown promise in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine
- {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine
- {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]butyl}amine
Uniqueness
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride is unique due to its specific combination of the oxadiazole ring and ethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its hydrochloride form enhances its stability and solubility, further distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-4-5(8-10-7-4)9-3-2-6;/h2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJRVGTZUPENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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